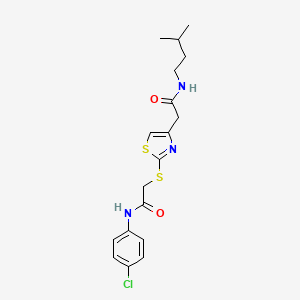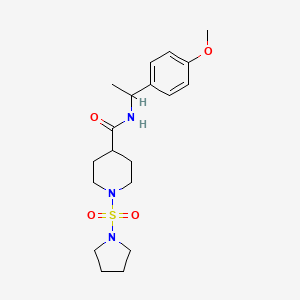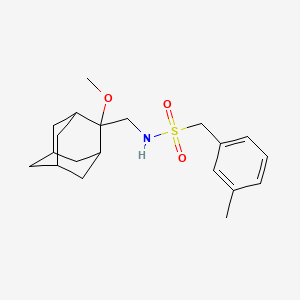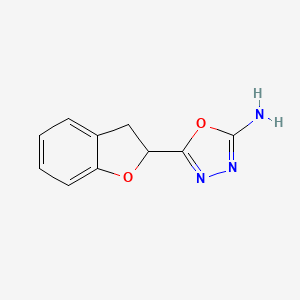![molecular formula C29H23N3O3S2 B2549578 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 361170-71-0](/img/structure/B2549578.png)
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. The benzothiazole and dihydroquinolinyl sulfonyl benzamide moieties suggest a complex structure that could interact with various biological targets.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of aminophenyl benzothiazole with substituted sulfonyl chlorides, as seen in the synthesis of benzothiazole coupled sulfonamide derivatives . Similar synthetic strategies could be applied to the target compound, potentially involving the use of aminophenyl benzothiazole and a dihydroquinolinyl sulfonyl chloride precursor.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been characterized using spectroscopic methods such as NMR and IR spectroscopy, as well as mass spectrometry . Additionally, X-ray crystallography can provide detailed conformational features of such compounds . These techniques would likely be applicable in analyzing the molecular structure of "N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide".
Chemical Reactions Analysis
Compounds containing benzothiazole and sulfonyl benzamide groups have been shown to participate in various chemical reactions. For instance, N-substituted benzamides have been used in the synthesis of class III electrophysiological agents , and benzothiazole sulfonamides have been evaluated for anticonvulsant activities . The target compound may also undergo reactions pertinent to its functional groups, potentially leading to the formation of novel derivatives with biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole and sulfonyl benzamide derivatives can be influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for determining the compound's suitability for biological applications. The physicochemical characterization of similar compounds has been performed using various analytical techniques , which would be relevant for analyzing the target compound.
Case Studies
Several studies have reported the biological activities of benzothiazole and sulfonyl benzamide derivatives. For example, some compounds have shown cardiac electrophysiological activity , anticonvulsant potential , and anticancer properties . These case studies provide insights into the potential applications of "N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide" in therapeutic contexts.
Applications De Recherche Scientifique
Synthesis and Biological Screening
Various substituted benzothiazoles and quinazolinone derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds, including those with fluoro substitutions and incorporating sulphonamido quinazolinyl imidazole, demonstrate significant potential in biological and pharmacological screenings (Patel et al., 2009). Similarly, novel hetarylquinolines containing thiazolidine and dihydrothiazole rings have been synthesized, expanding the chemical diversity and potential application spectrum of these compounds (Aleqsanyan & Hambardzumyan, 2021).
Anticancer and Antimicrobial Potential
Research into quinazoline derivatives aims to discover hybrid molecules with diuretic and antihypertensive properties, indicating the versatility of these compounds in developing treatments for various conditions (Rahman et al., 2014). Another study synthesized and characterized new N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, revealing their cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activity, showcasing their therapeutic potential across a range of applications (Zablotskaya et al., 2013).
Antiviral and Anticancer Agents
Compounds synthesized from benzothiazole and sulfonamide derivatives have been evaluated for their anticonvulsant potential, further highlighting the therapeutic significance of such molecular structures in addressing neurological disorders (Khokra et al., 2019). Additionally, the antimalarial sulfonamides have been investigated for their potential as COVID-19 drugs, utilizing computational calculations and molecular docking studies to assess their efficacy against various viral strains, indicating the broad-spectrum potential of these compounds (Fahim & Ismael, 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc.
Orientations Futures
This involves predicting or suggesting further studies that can be done with the compound, such as potential applications or reactions.
Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3S2/c33-28(30-23-10-5-8-22(19-23)29-31-25-11-2-4-13-27(25)36-29)21-14-16-24(17-15-21)37(34,35)32-18-6-9-20-7-1-3-12-26(20)32/h1-5,7-8,10-17,19H,6,9,18H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFPUMSCKGLZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

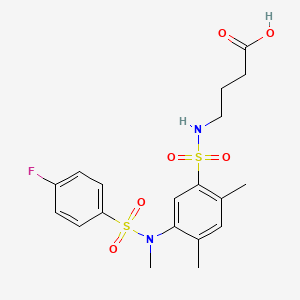
![methyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2549500.png)
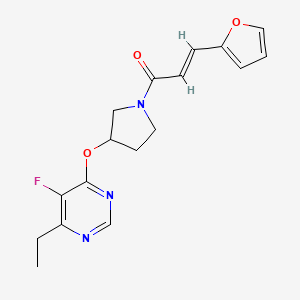
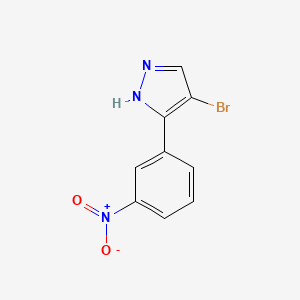
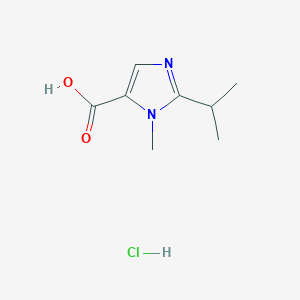
![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)
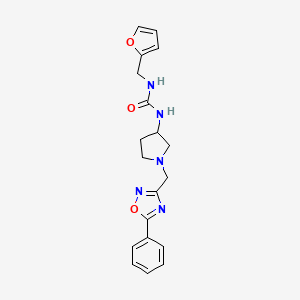
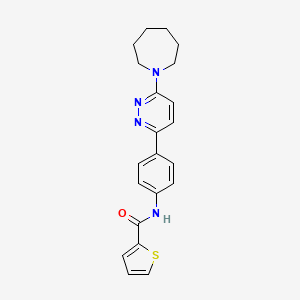
![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)
